molecular formula C23H25NO4 B13569170 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid

Cat. No.: B13569170
M. Wt: 379.4 g/mol
InChI Key: SSVMPEWNFPUERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid typically involves the following steps:

    Fmoc Protection: The starting material, 2,5-dimethylpiperidine-4-carboxylic acid, is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.

    Automated Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent. This reaction is commonly used in peptide synthesis to expose the amino group for further reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) or dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Deprotection: The major product is the free amino compound, 2,5-dimethylpiperidine-4-carboxylic acid.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid involves the protection of amino groups during chemical synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under mild conditions, exposing the amino group for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid is unique due to its specific structure, which includes a piperidine ring with two methyl groups at positions 2 and 5. This structural feature provides distinct steric and electronic properties, making it particularly useful in peptide synthesis and other chemical applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dimethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C23H25NO4/c1-14-12-24(15(2)11-20(14)22(25)26)23(27)28-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10,14-15,20-21H,11-13H2,1-2H3,(H,25,26)

InChI Key

SSVMPEWNFPUERY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C(=O)O

Origin of Product

United States

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